CM-TPMF is a synthetic, small-molecule [] belonging to the [, , ]triazolo[1,5-a]pyrimidine class of compounds []. It has been identified as a potent and selective activator of the human KCa2.1 channel []. This channel plays a role in various physiological processes, making CM-TPMF a valuable tool for studying KCa2.1 channel function and exploring its therapeutic potential.
CM-TPMF acts as a selective activator of the human KCa2.1 channel []. The compound likely binds to a specific site on the channel protein, inducing conformational changes that increase the channel's open probability, thus enhancing potassium ion flux []. This activation is stereoselective, with the (−)-enantiomer of CM-TPMF exhibiting significantly higher potency than the (+)-enantiomer [].
Interestingly, a structurally related compound, B-TPMF (with a 4-tert-butylphenoxy group instead of the 4-chloro-2-methylphenoxy), acts as a KCa2.1 channel inhibitor, suggesting that subtle structural modifications can switch the functional effect from activation to inhibition []. This highlights the critical role of the substituent on the phenoxy ring in determining the compound's interaction with the channel.
Furthermore, studies involving mutations of the KCa2.1 channel revealed that the amino acid Ser293 in transmembrane segment 5 is essential for the selective action of both CM-TPMF and B-TPMF []. This finding suggests that both activators and inhibitors might interact with a common pharmacological site on the KCa2.1 channel, and their specific effects are determined by the precise binding mode and subsequent conformational changes induced in the channel protein.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 17763-13-2
CAS No.: 10028-14-5
CAS No.: 720-00-3